molecular formula C15H16O3 B13537748 6-Methoxy-2-naphthalenebutanoic acid

6-Methoxy-2-naphthalenebutanoic acid

Cat. No.: B13537748
M. Wt: 244.28 g/mol
InChI Key: ZAFFQWORHMTBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-naphthalenebutanoic acid is a naphthalene-based organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a methoxy-substituted naphthalene ring system linked to a butanoic acid chain, suggests potential as a key synthetic intermediate or a scaffold for developing novel therapeutic agents. Research into structurally similar compounds, such as (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, has demonstrated potent and selective inhibitory activity against the enzyme AKR1C3 (aldo-keto reductase 1C3) . This enzyme is a validated target in castration-resistant prostate cancer (CRPC), where it drives intratumoral androgen biosynthesis, and inhibitors based on this scaffold can block the production of potent androgens in model cell lines . This positions this compound as a valuable candidate for researchers developing new treatments to surmount drug resistance in advanced cancers. The compound is provided as a solid. For research purposes only. Not for diagnostic or therapeutic use. Always consult the product's Certificate of Analysis for detailed, lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

4-(6-methoxynaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C15H16O3/c1-18-14-8-7-12-9-11(3-2-4-15(16)17)5-6-13(12)10-14/h5-10H,2-4H2,1H3,(H,16,17)

InChI Key

ZAFFQWORHMTBQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Methoxy 2 Naphthalenebutanoic Acid

Retrosynthetic Analysis of the 6-Methoxy-2-naphthalenebutanoic Acid Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are typically at the carbon-carbon bond connecting the naphthalene (B1677914) ring to the butanoic acid side chain. This leads to two main precursor fragments: a functionalized 6-methoxynaphthalene unit and a four-carbon building block.

Multi-Step Synthesis Approaches from Commercial Precursors

Building upon the insights from retrosynthetic analysis, several multi-step synthetic routes have been developed to construct this compound from readily available commercial precursors. These routes can be broadly categorized by the methods used to form the crucial carbon-carbon bond that attaches the butanoic acid chain to the naphthalene core.

Synthesis of 6-Methoxynaphthalene Starting Materials

A common and critical intermediate in the synthesis of the target molecule is a suitably functionalized 6-methoxynaphthalene derivative. Often, the synthesis begins with 2-methoxynaphthalene (B124790). One key transformation is the introduction of a functional group at the 6-position, which will later serve as a handle for attaching the butanoic acid side chain. This is frequently accomplished through bromination of 2-methoxynaphthalene to produce 6-bromo-2-methoxynaphthalene. google.compatsnap.comorgsyn.org The synthesis of 6-methoxy-2-naphthaldehyde (B117158), another important precursor, can be achieved from 6-bromo-2-methoxynaphthalene by reaction with N,N-dimethylformamide. google.compatsnap.com Alternatively, 6-methoxy-2-naphthaldehyde can be synthesized from 6-methoxy-2-carbethoxynaphthalene, which is prepared from 6-methoxy-2-naphthonitrile. prepchem.com

Carbon-Carbon Bond Formation Reactions for Butanoic Acid Chain Elongation

With a functionalized 6-methoxynaphthalene in hand, the next critical phase of the synthesis is the introduction and elongation of the four-carbon butanoic acid chain. Several powerful carbon-carbon bond-forming reactions are employed for this purpose.

The Friedel-Crafts acylation is a classic and widely used method for introducing an acyl group onto an aromatic ring. wikipedia.orgthermofisher.com In the context of synthesizing this compound, 2-methoxynaphthalene can be acylated to introduce a four-carbon chain precursor. rsc.org For instance, acylation with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride can directly install a 4-oxo-4-(6-methoxy-2-naphthyl)butanoic acid intermediate. Subsequent reduction of the ketone functionality, for example, through a Clemmensen or Wolff-Kishner reduction, yields the desired this compound.

The regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene can be influenced by the choice of solvent and reaction conditions. rsc.org While acylation can occur at different positions, conditions can be optimized to favor the desired 6-substituted product. researchgate.net The use of zeolite catalysts has also been explored to improve the selectivity for the 6-acyl isomer. researchgate.net

Reaction Step Reagents and Conditions Intermediate/Product Key Features
Friedel-Crafts Acylation2-Methoxynaphthalene, Succinic anhydride, AlCl₃4-Oxo-4-(6-methoxy-2-naphthyl)butanoic acidForms the key C-C bond and introduces the keto-acid side chain.
Ketone ReductionZn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)This compoundReduces the ketone to a methylene (B1212753) group to complete the butanoic acid chain.

An alternative strategy for chain elongation involves olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comwikipedia.orgorganic-chemistry.org This approach typically starts with an aldehyde or ketone on the naphthalene ring, for example, 6-methoxy-2-naphthaldehyde.

In a Wittig reaction, 6-methoxy-2-naphthaldehyde can be reacted with a phosphorus ylide containing a three-carbon chain with a terminal ester group. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgnih.gov This forms an unsaturated ester, which can then be reduced to the saturated butanoic acid derivative. The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate (B1237965) carbanion, is often preferred as it typically provides better control over the stereochemistry of the resulting double bond (usually favoring the E-isomer) and the byproducts are more easily removed. wikipedia.orgorganic-chemistry.orgnrochemistry.comconicet.gov.aryoutube.com

Reaction Step Reagents and Conditions Intermediate/Product Key Features
Olefination (HWE)6-Methoxy-2-naphthaldehyde, Phosphonate ester (e.g., triethyl phosphonoacetate), Base (e.g., NaH)Ethyl 4-(6-methoxy-2-naphthyl)but-2-enoateCreates a carbon-carbon double bond and extends the carbon chain.
ReductionH₂, Pd/CEthyl 6-methoxy-2-naphthalenebutanoateReduces the double bond to form the saturated ester.
HydrolysisNaOH, H₂O then H₃O⁺This compoundConverts the ester to the final carboxylic acid.

Modern cross-coupling reactions offer powerful and versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a prominent example. nih.govmdpi.comdntb.gov.uaresearchgate.netmdpi.com

For the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned between a boronic acid or ester derivative of a butanoic acid precursor and a halogenated 6-methoxynaphthalene, such as 6-bromo-2-methoxynaphthalene.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides another strategic approach. nih.govresearchgate.netresearchgate.netwikipedia.orgorganic-chemistry.org In this scenario, 6-bromo-2-methoxynaphthalene could be coupled with a terminal alkyne containing a two-carbon chain with a protected carboxylic acid. Subsequent elongation and reduction of the alkyne would lead to the desired butanoic acid side chain.

These coupling strategies offer the advantage of mild reaction conditions and high functional group tolerance, making them attractive for complex molecule synthesis.

Coupling Reaction Naphthalene Substrate Coupling Partner Catalyst System Key Bond Formed
Suzuki-Miyaura6-Bromo-2-methoxynaphthalene3-Carboxypropylboronic acidPd catalyst, BaseNaphthalene-Csp³
Sonogashira6-Bromo-2-methoxynaphthaleneBut-3-ynoic acidPd catalyst, Cu(I) cocatalyst, BaseNaphthalene-Csp

Carboxylic Acid Functionalization and Protecting Group Chemistry

In the multistep synthesis of complex molecules like this compound and its analogs, the carboxylic acid functional group often requires strategic management. Due to its acidic proton and susceptibility to reaction with nucleophilic and basic reagents, the carboxyl group is typically "protected" during certain synthetic steps to prevent unwanted side reactions.

The most common strategy for protecting a carboxylic acid is to convert it into an ester. oup.com This transformation temporarily masks the reactivity of the acid. Typical esters used for protection include methyl, ethyl, benzyl, or t-butyl esters. oup.com For instance, a common laboratory procedure involves the esterification of the corresponding carboxylic acid, such as 6-methoxy-2-naphthoic acid, in the presence of an alcohol like methanol (B129727) (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4). oriprobe.com The ester can later be converted back to the carboxylic acid via hydrolysis under acidic or basic conditions.

Another important functionalization is the conversion of the carboxylic acid to a more reactive derivative to facilitate other reactions, such as acylation. For example, 2-methoxy-6-naphthalene carboxylic acid can be reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride (2-methoxy-6-naphthalene carbonyl chloride). researchgate.net This highly reactive intermediate can then be used in reactions like Friedel-Crafts acylation to form new carbon-carbon bonds. researchgate.net

Protecting Group TypeExample ReagentRemoval ConditionsReference
Methyl/Ethyl EsterMethanol/Ethanol (B145695) with Acid CatalystAcid or Base Hydrolysis oup.comoriprobe.com
Benzyl EsterBenzyl AlcoholHydrogenolysis oup.com
t-Butyl EsterIsobutyleneMild Acid oup.com
Silyl (B83357) EsterTrimethylsilyl (B98337) ChlorideFluoride Ions or Mild Acid oup.com

Development of Novel and Efficient Synthetic Routes

The pursuit of more efficient, cost-effective, and environmentally friendly methods for synthesizing naphthalenic compounds continues to drive research in organic chemistry. This involves the exploration of new catalysts, the application of green chemistry principles, and the development of highly selective reactions.

Catalysts play a pivotal role in the synthesis of the naphthalene core and the introduction of its side chains. A foundational method for attaching the acyl precursor to the butanoic acid side chain is the Friedel-Crafts acylation. google.com This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to acylate a starting material like 2-methoxynaphthalene. google.comorgsyn.org The choice of acylating agent (e.g., butanoyl chloride or butyric anhydride) determines the length of the initial side chain.

Modern synthetic chemistry has seen the development of more advanced catalytic systems. For instance, methods utilizing copper catalysts, such as cuprous chloride or cuprous iodide, have been developed for the synthesis of related structures like 6-methoxy-2-naphthaldehyde from 6-methoxy-2-acetophenone. google.com These reactions can offer milder conditions and different selectivity compared to traditional methods. google.com

Furthermore, biocatalysis represents a frontier in the development of novel synthetic routes. Chemo-enzymatic pathways, which use enzymes to catalyze key steps, are being explored. For example, a laccase enzyme has been used in a sustainable synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, a structural analog, from naturally derived sinapic acid. researchgate.net Such biocatalytic methods can proceed under mild, aqueous conditions and offer high selectivity. researchgate.net

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly influencing the design of synthetic routes. A key aspect is the use of renewable starting materials. A notable example is the synthesis of a dimethoxynaphthoic acid derivative from sinapic acid, a compound found in numerous plants. researchgate.net This approach provides a sustainable alternative to petroleum-based feedstocks. researchgate.net

Another green principle is the avoidance of hazardous reagents. Some older synthetic routes for related naphthaldehyde compounds employed highly toxic reagents like dimethyl sulfate (B86663) and environmentally harmful substances like hydrazine (B178648) hydrate. google.compatsnap.com Modern approaches seek to replace these with safer alternatives. For example, a recently developed method for producing 6-methoxy-2-naphthaldehyde uses mild reaction conditions and readily available, less hazardous materials, making it suitable for green industrial production. google.com

The efficiency of a synthesis can be quantified using green metrics like the Process Mass Intensity (PMI), which measures the total mass used to produce a certain mass of product. The chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid was evaluated using such metrics to formally assess its sustainability. researchgate.net

This compound itself is an achiral molecule, meaning it does not have a stereocenter and cannot exist as different enantiomers. However, many of its important structural analogs, such as 2-(6-methoxy-2-naphthyl)propanoic acid (Naproxen), are chiral and the biological activity resides in only one of the enantiomers. Therefore, the principles of stereoselective and enantioselective synthesis are highly relevant to this class of compounds.

There are two main strategies for obtaining a single enantiomer of a chiral analog:

Resolution of a Racemic Mixture : This approach involves synthesizing the compound as a 50:50 mixture of both enantiomers (a racemate) and then separating them. A common method is to react the racemic acid with an optically active base. google.com This forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. After separation, the desired salt is acidified to recover the pure enantiomer of the acid. google.com

Asymmetric Synthesis : This more advanced approach aims to create only the desired enantiomer during the chemical reaction. This can be achieved by using optically pure starting materials, chiral reagents, or stereoselective catalysts. google.com These methods create the desired stereocenter with a specific three-dimensional orientation, avoiding the need for a subsequent resolution step. google.com

These approaches are crucial for producing chiral analogs of this compound in an enantiomerically pure form.

Synthesis of Structural Analogs and Isomers of this compound

The synthesis of structural analogs and isomers allows for the exploration of structure-activity relationships. Modifications can be made to the naphthalene ring system or the attached side chain. For example, researchers have synthesized derivatives of the related compound Naproxen by introducing bulky substituents at the 5-position of the naphthalene ring through halomethylation. nih.gov Another synthetic strategy involves converting the carboxylic acid group of a precursor, 2-methoxy-6-naphthalene carboxylic acid, into a mesitoyl group to create an analog with a different functional moiety. researchgate.net

Modifying the butanoic acid side chain—by altering its length, introducing branches, or changing its degree of saturation—is a key strategy for creating analogs. The synthetic route often dictates the structure of the side chain.

Length : The length of the side chain can be controlled by the choice of the acylating agent in a Friedel-Crafts reaction. For example, using propanoyl chloride would lead to a propanoic acid derivative, whereas using butanoyl chloride would lead to the butanoic acid derivative.

Branching : Branched side chains can be introduced using specific reagents. For instance, a branched propanoic acid side chain can be created using ethyl 2-bromoisobutyrate in a Reformatsky-type reaction with a naphthonitrile precursor. prepchem.com

Saturation : If a synthetic route produces a side chain with double or triple bonds, these can be reduced to a fully saturated alkyl chain through catalytic hydrogenation.

The table below outlines a comparative synthetic approach for generating different side chains on the 6-methoxynaphthalene core, starting from a common precursor.

Side Chain TargetKey IntermediateExample Reagent for Side Chain IntroductionSubsequent StepsReference
Propanoic acid2-Acetyl-6-methoxynaphthaleneAcetyl chloride (in Friedel-Crafts acylation)e.g., Hydrocyanation, hydrolysis, reduction google.com
Butanoic acid2-Butanoyl-6-methoxynaphthaleneButanoyl chloride (in Friedel-Crafts acylation)e.g., Willgerodt-Kindler reaction or similar homologationN/A
Branched Propanoic acid6-Methoxy-2-naphthonitrileEthyl 2-bromoisobutyrate and ZincReduction and hydrolysis prepchem.com

Substituent Effects on the Naphthalene Ring System

The 6-methoxy group is an electron-donating group that activates the naphthalene ring system towards electrophilic substitution. stackexchange.com Its presence significantly influences the regioselectivity of reactions on the aromatic nucleus. In the context of synthesizing this compound, this activating effect is particularly relevant during the Friedel-Crafts acylation of 2-methoxynaphthalene to form 2-acetyl-6-methoxynaphthalene. stackexchange.com

The methoxy (B1213986) group at the 2-position directs incoming electrophiles primarily to the 1 and 3 positions (ortho) and the 6 and 8 positions (para-like). However, steric hindrance can play a significant role in determining the final product distribution. stackexchange.com In the case of Friedel-Crafts acylation, the use of certain solvents can favor the formation of the 6-acetyl derivative, which is the desired precursor for the synthesis of the target molecule.

The electron-donating nature of the methoxy group also influences the reactivity of the functional groups attached to the naphthalene ring. For instance, in the olefination of 6-methoxy-2-naphthaldehyde, the electron-rich nature of the aromatic ring can affect the reactivity of the aldehyde group and the stability of the intermediates in the Wittig or Horner-Wadsworth-Emmons reaction.

Furthermore, during the catalytic hydrogenation of the unsaturated intermediate, the electronic properties of the substituted naphthalene ring can influence the rate and efficiency of the reduction.

SubstituentPositionElectronic EffectInfluence on Reactivity
Methoxy (-OCH3)6Electron-donatingActivates the naphthalene ring towards electrophilic substitution, directs incoming electrophiles, and can influence the reactivity of functional groups at other positions.
Butanoic acid (-CH2CH2CH2COOH)2Electron-withdrawing (weak)Deactivates the naphthalene ring towards further electrophilic substitution.

Advanced Spectroscopic and Spectrometric Characterization of 6 Methoxy 2 Naphthalenebutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy would be the cornerstone for the structural verification of 6-Methoxy-2-naphthalenebutanoic acid, providing unambiguous evidence of its molecular framework.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and StereochemistryTo definitively assign all proton and carbon signals and confirm the structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the aliphatic protons in the butanoic acid chain and linking adjacent protons on the naphthalene (B1677914) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals for the methoxy (B1213986) group and all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would connect the aliphatic side chain to the naphthalene ring and confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help in confirming the three-dimensional structure, although it is less critical for a relatively rigid molecule like this.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS analysis would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₅H₁₆O₃) with high precision. This technique serves as a powerful confirmation of the compound's identity. Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways. Expected fragmentations would include the loss of the carboxylic acid group, cleavage of the butanoic acid side chain, and other signature cleavages of the methoxynaphthalene core, providing further structural corroboration.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

An IR spectrum would identify the key functional groups present in this compound. Key absorption bands would be expected for:

A broad O-H stretch from the carboxylic acid group, typically appearing in the 2500-3300 cm⁻¹ region.

A strong C=O (carbonyl) stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic side chain (below 3000 cm⁻¹).

C=C stretching vibrations from the aromatic naphthalene ring in the 1450-1600 cm⁻¹ region.

A distinct C-O stretch from the methoxy ether group, typically found in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions

UV-Vis spectroscopy would characterize the electronic properties of the compound's chromophore, which is the 6-methoxynaphthalene system. The spectrum, typically run in a solvent like ethanol (B145695) or methanol (B129727), would show characteristic absorption maxima (λₘₐₓ) corresponding to π→π* electronic transitions within the conjugated aromatic system. The position and intensity of these absorptions are indicative of the extent of conjugation and the presence of substituents on the naphthalene ring.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A comprehensive search of crystallographic databases and the scientific literature did not yield any specific X-ray crystallography data for this compound. While structural information for related compounds, such as its prodrug nabumetone (B1676900) and its primary active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA), is available, the precise solid-state molecular architecture and conformation of this compound, as determined by X-ray diffraction, have not been publicly reported.

Therefore, a detailed analysis of its crystal system, space group, unit cell dimensions, and intramolecular geometry, including bond lengths, bond angles, and torsion angles, cannot be provided at this time. The generation of a data table with these specific crystallographic parameters is consequently not possible. Further research involving the synthesis of a suitable single crystal and subsequent X-ray diffraction analysis would be required to elucidate these structural details.

Computational and Theoretical Investigations of 6 Methoxy 2 Naphthalenebutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. These methods provide insights into molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule and to calculate various thermodynamic and electronic properties.

For a molecule like 6-Methoxy-2-naphthalenebutanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-31g+(d,p), can be performed to predict its optimized geometry. scialert.netindexcopernicus.com From this optimized structure, key parameters such as enthalpy, Gibbs free energy, and dipole moment can be calculated to assess its thermodynamic stability and polarity. indexcopernicus.combiomedres.us

Furthermore, DFT is used to determine frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. indexcopernicus.combiomedres.us These calculations can reveal regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-deficient (prone to nucleophilic attack), providing insights into its metabolic fate and potential interactions. scialert.net

Table 1: Illustrative DFT-Calculated Properties for a Naphthalene (B1677914) Acetic Acid Derivative (based on Naproxen studies)

Property Calculated Value Significance
Gibbs Free Energy (Hartree) -767.42 Indicates thermodynamic stability of the optimized structure. biomedres.us
Dipole Moment (Debye) 3.18 Reflects the polarity of the molecule, influencing solubility and intermolecular interactions. biomedres.us
HOMO Energy (eV) -6.12 Energy of the outermost electron orbital; relates to the molecule's ability to donate electrons.
LUMO Energy (eV) -1.65 Energy of the lowest energy electron-accepting orbital; relates to the molecule's ability to accept electrons.

Note: The values presented are for Naproxen and serve as a representative example.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, they can provide highly accurate predictions of spectroscopic properties. These methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the calculated spectrum with experimental data can help in the structural confirmation of the compound. mdpi.com

For this compound, ab initio calculations could predict its characteristic vibrational modes, such as the stretching of the carboxylic acid O-H and C=O bonds, as well as vibrations associated with the naphthalene ring and methoxy (B1213986) group. Similarly, these methods can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra. Far-IR action spectroscopy, combined with DFT and Born-Oppenheimer molecular dynamics (BOMD) computations, has been used to study the microhydration of naphthalene, revealing details about intermolecular dynamics. nih.gov

Table 2: Predicted Spectroscopic Data Types from Ab Initio Calculations

Spectroscopic Technique Predicted Parameters Application
Infrared (IR) Spectroscopy Vibrational Frequencies and Intensities Identification of functional groups and confirmation of molecular structure.
Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C) Elucidation of the chemical environment of each atom in the molecule.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations are essential tools for studying the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules or solvent.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound. The butanoic acid side chain is flexible, and MD simulations can reveal the preferred spatial arrangements (conformers) of this chain relative to the rigid naphthalene core. This is crucial for understanding how the molecule might fit into the active site of a target enzyme. MD simulations have been employed to study the interaction of Naproxen and its prodrug with lipid bilayer membranes, providing insights into how these drugs partition into biological membranes. researchgate.net

Furthermore, MD simulations are invaluable for studying the stability of a ligand-protein complex. For instance, if this compound is docked into the active site of an enzyme like cyclooxygenase (COX), an MD simulation can be run to assess the stability of the binding pose over time. Analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govnih.gov The root mean square deviation (RMSD) of the ligand and protein backbone during the simulation is often used to evaluate the stability of the complex. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities.

For a class of compounds like non-steroidal anti-inflammatory drugs (NSAIDs), QSPR models can be developed to predict properties such as solubility, lipophilicity (log P), and melting point based on a set of calculated molecular descriptors. These descriptors can be constitutional, topological, electrostatic, or quantum-chemical in nature. Several QSAR studies on NSAIDs have highlighted the importance of lipophilicity for their anti-inflammatory activity. arabjchem.orgresearchgate.netresearchgate.net

A hypothetical QSPR study for analogs of this compound would involve:

Assembling a dataset of related compounds with known experimental properties.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest.

Validating the model to ensure its predictive power.

Such models can then be used to predict the properties of new, unsynthesized analogs, guiding the design of molecules with desired characteristics.

In Silico Design of Novel this compound Analogs

In silico drug design utilizes computational methods to identify and optimize new drug candidates. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Starting with the structure of this compound, new analogs can be designed by modifying its chemical structure. For example, the carboxylic acid group could be replaced with other acidic moieties, or substituents could be added to the naphthalene ring. These virtual compounds can then be evaluated using a variety of computational tools.

Molecular docking is a key technique in this process. The designed analogs can be docked into the active site of a target protein, such as COX-2, to predict their binding affinity and binding mode. nih.govresearchgate.net Compounds that show favorable interactions and high predicted affinities would be prioritized for synthesis. This approach has been successfully used to design novel Naproxen analogs with improved anti-inflammatory activity and reduced side effects. nih.govresearchgate.netnih.gov

Following docking, the most promising candidates can be subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their drug-like properties in silico. nih.govnih.gov This helps to filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects before committing resources to their chemical synthesis.

Table of Compounds Mentioned

Compound Name
This compound

Biotransformation and Environmental Degradation Studies of 6 Methoxy 2 Naphthalenebutanoic Acid

Enzymatic Biotransformation of 6-Methoxy-2-naphthalenebutanoic Acid in Model Systems

The enzymatic biotransformation of this compound, and its close analog 6-methoxy-2-naphthylacetic acid (6-MNA), has been investigated in various in vitro systems to understand its metabolic fate. These studies are crucial for elucidating the pathways of its breakdown in biological systems.

In vitro studies using human and rat liver microsomes have been instrumental in identifying the specific enzymes responsible for the metabolism of 6-MNA. The primary enzymes involved are members of the Cytochrome P450 (CYP) superfamily, a diverse group of enzymes that play a central role in the metabolism of a wide array of xenobiotics. nih.gov

In humans, the principal enzyme responsible for the metabolism of 6-MNA is CYP2C9 . nih.gov This was determined through experiments using recombinant human CYP isoforms, which showed that CYP2C9 had the most significant catalytic activity. nih.gov Further confirmation came from inhibition studies, where sulfaphenazole (B1682705), a selective inhibitor of CYP2C9, markedly decreased the formation of the primary metabolite of 6-MNA in human liver microsomes. nih.gov Additionally, treatment with an antibody against CYP2C9 inhibited the metabolic activity by approximately 80%. nih.gov

In rat models, the enzymatic landscape is slightly different. The metabolism of 6-MNA is primarily mediated by CYP2C6 and CYP2C11 , with some contribution from CYP1A2 . nih.gov This highlights species-specific differences in the enzymatic handling of this compound.

While specific studies on the microbial biotransformation of this compound are limited, the broader literature on naphthalene-degrading microbes indicates that a wide range of bacteria, particularly from the genera Pseudomonas, possess the enzymatic machinery to degrade naphthalene (B1677914) and its derivatives. mdpi.comnih.govsmujo.id These microorganisms utilize dioxygenase enzymes to initiate the breakdown of the aromatic rings. mdpi.comnih.gov

Table 1: Biotransforming Enzymes for 6-methoxy-2-naphthylacetic acid (6-MNA)
OrganismPrimary EnzymesSupporting Evidence
HumanCYP2C9High catalytic activity in recombinant systems; significant inhibition by sulfaphenazole and anti-CYP2C9 antibody. nih.gov
RatCYP2C6, CYP2C11, CYP1A2Catalytic activity observed in recombinant rat CYPs; partial inhibition by anti-CYP2C11 antibody. nih.gov

The primary biotransformation pathway for 6-MNA in both human and rat liver microsomes is an oxidative demethylation reaction. This process involves the removal of the methyl group from the methoxy (B1213986) substituent on the naphthalene ring.

The major metabolite formed through this pathway is 6-hydroxy-2-naphthylacetic acid (6-HNA) . nih.gov The formation of this metabolite follows monophasic Michaelis-Menten kinetics in both human and rat liver microsomes. nih.gov

In the context of microbial degradation of naphthalene compounds, the pathways are generally more extensive, leading to the opening of the aromatic rings. The process is typically initiated by a dioxygenase enzyme, which adds two hydroxyl groups to one of the aromatic rings, forming a cis-dihydrodiol. nih.gov This is then converted by a dehydrogenase to a dihydroxynaphthalene. nih.gov Subsequent enzymatic reactions lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle. mdpi.com

Table 2: Major Metabolite of 6-methoxy-2-naphthylacetic acid (6-MNA) Biotransformation
Parent CompoundMetabolic ReactionMajor MetaboliteSystem
6-methoxy-2-naphthylacetic acid (6-MNA)O-demethylation6-hydroxy-2-naphthylacetic acid (6-HNA)Human and Rat Liver Microsomes nih.gov

The enzymatic reactions involving the biotransformation of 6-MNA by Cytochrome P450 enzymes follow a well-established catalytic cycle. The process begins with the binding of the substrate (6-MNA) to the active site of the CYP enzyme. This is followed by a series of electron transfer steps, ultimately leading to the activation of molecular oxygen and the hydroxylation of the substrate.

For the microbial degradation of naphthalene and its derivatives, the initial enzymatic attack is typically carried out by a multi-component enzyme system called naphthalene dioxygenase. nih.gov This enzyme catalyzes the incorporation of both atoms of molecular oxygen into the naphthalene ring, a key step that destabilizes the aromatic system and facilitates subsequent degradation. nih.gov

Photochemical Degradation Pathways of this compound in Aquatic and Atmospheric Environments

The photochemical degradation of this compound and its analogs is an important process that determines their environmental persistence and fate. Studies on the closely related 6-methoxy-2-naphthylacetic acid have provided significant insights into these pathways.

Photophysical and photochemical studies have shown that 6-methoxy-2-naphthylacetic acid undergoes photodecarboxylation when exposed to light in both aerated aqueous and organic solvents. nih.gov This indicates a degree of photolytic instability. The process is initiated by the absorption of light, which excites the molecule to its singlet excited state. nih.gov

While a specific quantum yield for the degradation of this compound has not been reported, studies on 6-methoxy-2-naphthylacetic acid have demonstrated that the efficiency of the photodegradation process is influenced by the presence of other substances. For instance, the presence of an electron acceptor like carbon tetrachloride (CCl4) can significantly increase the yield of the major photodegradation product by enhancing the pathway that leads to the formation of a naphthalene radical cation and preventing intersystem crossing to the triplet state. nih.gov

The primary photochemical degradation pathway for 6-methoxy-2-naphthylacetic acid is oxidative decarboxylation. A key photodegradation product that has been identified is 6-methoxy-2-naphthaldehyde (B117158) . nih.gov

A proposed mechanism for the formation of this product involves the generation of a naphthalene radical cation from the excited singlet state of the molecule, followed by the addition of molecular oxygen, and then the loss of carbon dioxide. nih.gov This represents a novel mechanism in addition to previously accepted photodegradation pathways for similar molecules. nih.gov

Table 3: Major Photodegradation Product of 6-methoxy-2-naphthylacetic acid
Parent CompoundDegradation ProcessMajor ProductEnvironment
6-methoxy-2-naphthylacetic acidOxidative Photodecarboxylation6-methoxy-2-naphthaldehydeAerated aqueous and organic solvents nih.gov

Proposed Mechanisms for Photochemical Transformation and Reactivity

The photochemical behavior of 6-methoxy-2-naphthylacetic acid (6-MNA) is of significant interest due to its potential to undergo transformation upon exposure to environmental light sources. Research indicates that 6-MNA undergoes photodecarboxylation when irradiated in aerated aqueous and organic solvents. nih.gov The transformation is not merely a simple loss of carbon dioxide but involves a complex, multi-step mechanism.

A novel mechanism has been proposed that diverges from previously accepted photodegradation pathways for related arylalkanoic acids. nih.gov This mechanism is initiated by the excitation of the molecule to its singlet excited state (S1). nih.gov Evidence from steady-state and time-resolved fluorescence experiments supports the central role of this excited singlet state. nih.gov Key observations, including the quenching of fluorescence by molecular oxygen and a shorter singlet lifetime in aerated solvents, confirm this pathway. nih.gov

The proposed steps are as follows:

Excitation: The 6-MNA molecule absorbs light, promoting it to its first excited singlet state.

Radical Cation Formation: From this excited state, an electron is ejected, forming a naphthalene radical cation. Laser flash photolysis studies have demonstrated that the triplet state of the molecule is not involved in the formation of this radical cation. nih.gov

Oxygen Addition: Molecular oxygen (O2) adds to the radical cation. This step occurs prior to the loss of the carboxyl group. nih.gov

Decarboxylation and Product Formation: Following oxygen addition, the molecule undergoes decarboxylation. This process ultimately leads to the formation of 6-methoxy-2-naphthaldehyde as the major oxidative decarboxylation product. nih.gov

Further supporting this mechanism, experiments using the electron acceptor carbon tetrachloride (CCl4) showed it to be an efficient quencher of the singlet state. nih.gov This enhanced the pathway leading to the radical cation, prevented the molecule from transitioning to its triplet state (intersystem crossing), and resulted in a significant increase in the yield of 6-methoxy-2-naphthaldehyde. nih.gov

In addition to this pathway, the photosensitizing properties of 6-MNA have been studied. These studies suggest that its phototoxicity is mediated through mechanisms involving singlet oxygen, radicals, and electron transfer reactions, which can induce damage to biological components. ingentaconnect.comnih.gov

ParameterObservationImplication for Mechanism
Fluorescence Quenched by O2; shorter lifetime in aerated solvents. nih.govInvolvement of the excited singlet state.
Laser Flash Photolysis No involvement of the triplet state in radical cation formation. nih.govThe reaction proceeds directly from the singlet state.
Electron Acceptor (CCl4) Increased yield of 6-methoxy-2-naphthaldehyde. nih.govConfirms the radical cation pathway from the singlet state.
Biological Assays Phototoxicity inhibited by scavengers of singlet oxygen and radicals. nih.govIndicates Type I and Type II photosensitizing mechanisms occur.

Chemical Degradation in Various Environmental Matrices

The active metabolite 6-MNA can be excreted from the body and enter aquatic environments. nih.gov Its persistence and degradation in these matrices are crucial for assessing its environmental risk. Degradation can occur through several chemical pathways, primarily hydrolysis and oxidation.

Based on fundamental chemical principles, the acetic acid moiety of 6-methoxy-2-naphthylacetic acid is characterized by a carbon-carbon single bond between the naphthalene ring and the carboxyl group. This bond, along with the C-C and C-H bonds of the side chain, is not susceptible to hydrolysis under environmentally relevant conditions (i.e., the pH range typically found in natural waters).

Chemical stability data confirms this assessment. Safety Data Sheets (SDS) for 6-MNA state that the compound is "Stable under normal conditions" and does not list hydrolysis as a hazardous reaction. fishersci.com Product information from chemical suppliers indicates a stability of at least four years when stored properly, further attesting to its resistance to hydrolytic degradation. caymanchem.com Therefore, hydrolysis is not considered a significant degradation pathway for 6-MNA in the environment.

In contrast to hydrolysis, oxidative degradation is a significant pathway for the transformation of 6-MNA in environmental matrices. Advanced Oxidation Processes (AOPs), which are used in water treatment, are particularly effective at degrading persistent organic pollutants like 6-MNA. These processes generate highly reactive species, most notably the hydroxyl radical (HO•).

A study investigating the degradation of 6-MNA in a UV/monochloramine (UV/NH2Cl) system provides detailed insights into its oxidative transformation. nih.gov In this AOP, both hydroxyl radicals (HO•) and chlorine radicals (Cl•) are generated and contribute to the degradation of MNA. Laser flash photolysis experiments were used to determine the specific rate constants for these reactions. nih.gov

The study found that:

The degradation of MNA was predominantly driven by HO•, which was responsible for 60.8% of the transformation. nih.gov

The primary mechanisms of attack by these radicals were determined through density functional theory (DFT) calculations. nih.gov The dominant pathway was found to be radical adduct formation (RAF), where the radical adds directly to the naphthalene ring system. nih.gov A secondary pathway, hydrogen atom transfer (HAT), was found to occur preferentially on the acetic acid side chain. nih.gov Interestingly, the presence of chloride ions in the water was found to promote the destruction of MNA, which was attributed to the photosensitization effects of MNA itself under UV irradiation. nih.gov While the toxicity of MNA was alleviated after this treatment process, the transformation products exhibited higher mutagenicity than the parent compound. nih.gov

Reactive SpeciesSecond-Order Rate Constant (k)Contribution to MNA Degradation
Hydroxyl Radical (HO•) (Value not specified in abstract)60.8% nih.gov
Chlorine Radical (Cl•) (Value not specified in abstract)22.3% nih.gov
Carbonate Radical (CO3•⁻) (Value not specified in abstract)(Contribution calculated but not specified in abstract) nih.gov

Analytical Method Development for Research Applications of 6 Methoxy 2 Naphthalenebutanoic Acid

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are the cornerstone of analytical procedures for 6-Methoxy-2-naphthalenebutanoic acid, enabling its separation and purification. The choice of technique depends on the specific analytical goal, such as routine purity checks, reaction monitoring, or isolation of the pure substance.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed for this class of compounds. Method optimization involves adjusting parameters such as the stationary phase, mobile phase composition, and flow rate to achieve optimal separation of the target analyte from any impurities or byproducts.

For analogous compounds like 6-Methoxy-2-naphthoic acid, a reverse-phase C18 column is effective. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid additive to control the ionization of the carboxylic acid group and improve peak shape. sielc.comsielc.com Phosphoric acid or, for mass spectrometry compatibility, formic acid is commonly used. sielc.comsielc.com The detector is typically a UV spectrophotometer, as the naphthalene (B1677914) ring system provides strong chromophores.

Table 1: Illustrative HPLC Parameters for Analysis of Naphthalene Carboxylic Acids

Parameter Condition
Column Reverse-Phase C18 (RP-C18)
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid)
Detection UV Spectrophotometry

| Application | Purity Assessment, Impurity Profiling, Quantification |

This table presents a typical set of starting conditions for the HPLC analysis of compounds structurally related to this compound. Actual conditions would require optimization.

Due to the low volatility of carboxylic acids, direct analysis of this compound by Gas Chromatography (GC) is challenging. lmaleidykla.lt Therefore, a derivatization step is required to convert the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) derivative. colostate.edu This process replaces the active hydrogen in the carboxyl group, which also reduces polarity and minimizes hydrogen bonding, leading to improved peak shape and thermal stability during analysis.

Common derivatization strategies for carboxylic acids include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.lt

Alkylation: This involves forming esters, such as methyl esters, through reaction with reagents like BF3 in methanol (B129727). researchgate.net

After derivatization, the volatile analyte can be separated on a standard GC column, often a nonpolar or medium-polarity column, and detected by a Flame Ionization Detector (FID).

Table 2: Common Derivatization Approaches for GC Analysis of Carboxylic Acids

Derivatization Method Reagent Example Derivative Formed
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) Ester
Alkylation (Esterification) Boron trifluoride/Methanol (BF3/MeOH) Methyl Ester

This table outlines common derivatization techniques applicable to carboxylic acids like this compound to facilitate GC analysis.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. The technique involves spotting the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel, and developing it in a chamber with an appropriate solvent system (eluent).

The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, one can qualitatively assess the consumption of reactants and the formation of the desired product. Visualization is typically achieved under UV light, where the naphthalene ring will fluoresce, or by using staining agents.

Future Research Directions and Unexplored Avenues in 6 Methoxy 2 Naphthalenebutanoic Acid Chemistry

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

Traditional syntheses of naphthalene-based carboxylic acids often rely on multi-step sequences, such as Friedel-Crafts acylation followed by functional group manipulation. orgsyn.orggoogle.com Future research should pivot towards more direct and atom-economical methods. Modern synthetic strategies, particularly those involving transition-metal catalysis, offer significant potential for streamlining the synthesis of 6-Methoxy-2-naphthalenebutanoic acid and its derivatives.

A key area for exploration is the application of C–H functionalization . This strategy avoids the need for pre-functionalized starting materials, directly converting C–H bonds into new C–C bonds. rsc.org Palladium-catalyzed C(sp³)–H arylation, for instance, could potentially be used to couple a butanoic acid moiety directly with a suitable 6-methoxynaphthalene precursor. nih.gov Research into ligand development is crucial for controlling the regioselectivity of such reactions on the naphthalene (B1677914) core. nih.gov Similarly, rhodium-catalyzed C-H activation offers alternative pathways that could be explored. researchgate.net

Another promising avenue involves modern cross-coupling reactions. While classic methods are well-established, newer catalytic systems offer milder conditions and broader functional group tolerance. fishersci.comresearchgate.net The development of novel palladium or copper-based catalysts could enable efficient coupling of a 6-methoxynaphthyl-containing electrophile with a four-carbon nucleophilic building block. nih.gov

These unconventional pathways, summarized in the table below, represent a significant departure from classical methods and could provide more sustainable and efficient routes to the target molecule.

Synthetic StrategyPotential Reaction TypeKey AdvantagesRelevant Catalyst Systems
C-H Functionalization Carboxyl-directed β-C(sp³)–H arylationHigh atom economy, reduced synthetic stepsPalladium(II) acetate (B1210297) with pyridine-type ligands
Transannular γ-C–H arylation of acid precursorsAccess to complex carbocycles, site-selectivityPdCl₂(PhCN)₂, Sulfonamide-pyridone ligands
Cross-Coupling Suzuki-Miyaura CouplingBroad substrate scope, mild conditionsPalladium catalysts with phosphine (B1218219) ligands
Decarbonylative ThioetherificationUse of carboxylic acids as aryl donorsNickel precatalysts

This table presents hypothetical modern synthetic strategies applicable to the synthesis of arylalkanoic acids like this compound.

Advanced Characterization Techniques for Dynamic Molecular Behavior

A comprehensive understanding of a molecule requires characterization beyond its static structure. The semi-flexible nature of the butanoic acid chain attached to the rigid naphthalene core suggests complex dynamic behavior in both solution and the solid state. Advanced characterization techniques could provide unprecedented insight into these dynamics.

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in their solid form. researchgate.net It can be used to study polymorphism, molecular packing, and the conformational landscape of the butanoic acid side chain.

In solution, advanced NMR techniques are indispensable. Quantitative ¹H NMR can be used for precise purity assessments, while two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, helping to define the preferred solution-state conformation and the orientation of the side chain relative to the naphthalene ring. nih.govresearchgate.net

Fluorescence spectroscopy is another avenue for investigating molecular dynamics. Naphthalene derivatives are known to form excimers (excited-state dimers), and studying this phenomenon can provide information on intermolecular interactions and aggregation in different environments. researchgate.net The conformational properties of semi-flexible molecules can be further probed by observing changes in their fluorescence behavior under varying conditions. arxiv.org

Characterization TechniqueType of InformationPotential Application for this compound
Solid-State NMR Polymorphism, crystal packing, solid-state conformationDetermining different crystalline forms and their stability.
2D NMR (NOESY) Solution-state conformation, intramolecular distancesMapping the spatial relationship between the butanoic acid chain and the naphthalene core.
Fluorescence Spectroscopy Intermolecular interactions, aggregation behaviorStudying potential π-π stacking and excimer formation in various solvents.
Atomic Force Microscopy (AFM) Surface topography, morphology of thin filmsCharacterizing the self-assembly and surface properties of the molecule in the solid state. numberanalytics.com

This table outlines advanced characterization techniques and their potential applications in studying the dynamic properties of this compound.

Deeper Computational Insights into Reactivity and Structure

Computational chemistry provides a powerful lens for predicting and rationalizing molecular properties. Density Functional Theory (DFT) calculations can be employed to gain a deeper understanding of the structural and electronic characteristics of this compound. biointerfaceresearch.comresearchgate.net DFT methods can accurately predict optimized geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and the conformational landscape of the flexible butanoic acid side chain. mit.edu

Frontier Molecular Orbital (FMO) theory is particularly valuable for predicting chemical reactivity. wikipedia.org By calculating the energies and visualizing the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. acs.orgnih.gov For naphthalene derivatives, substituents significantly influence the energy and localization of these orbitals, thereby directing the outcome of chemical reactions. researchgate.netrsc.org

Furthermore, computational models can predict various reactivity descriptors, providing a quantitative basis for understanding the molecule's behavior. These descriptors offer a theoretical framework to guide synthetic modifications and predict the outcomes of unexplored reactions.

Computational MethodPredicted PropertySignificance for this compound
DFT Geometry Optimization Bond lengths, bond angles, dihedral anglesProvides the most stable 3D structure and conformational isomers. nih.gov
DFT Frequency Calculation Vibrational modes (IR/Raman spectra)Allows for direct comparison with experimental spectroscopic data for structural verification.
HOMO-LUMO Analysis Electronic transition energy, sites of reactivityPredicts reactivity in electrophilic/nucleophilic substitution reactions on the naphthalene ring.
Molecular Electrostatic Potential (MEP) Charge distribution, electrophilic/nucleophilic sitesVisualizes electron-rich and electron-poor regions of the molecule to predict interaction sites.

This table summarizes key computational methods and the insights they can provide into the structure and reactivity of this compound.

Role of this compound as a Versatile Chemical Precursor

The chemical structure of this compound, featuring a reactive carboxylic acid group and an activatable naphthalene ring system, makes it an ideal precursor for the synthesis of a diverse range of new compounds.

The carboxylic acid functional group is a gateway to numerous transformations. libretexts.org Standard derivatization reactions can convert it into esters, amides, acyl halides, and anhydrides, each with unique reactivity and physical properties. libretexts.orggcms.cznih.gov These derivatives could serve as building blocks for polymers, active pharmaceutical ingredients, or functional materials.

The naphthalene core itself is ripe for further functionalization. The methoxy (B1213986) group is an activating group that directs electrophilic aromatic substitution. numberanalytics.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation could be selectively performed on the ring, providing access to a wide array of polysubstituted naphthalene derivatives. numberanalytics.com The resulting compounds could be explored for applications in materials science or medicinal chemistry, similar to how other 6-methoxynaphthalene derivatives serve as key intermediates. lookchem.com

Functional GroupReaction TypePotential Products
Carboxylic Acid EsterificationAlkyl/Aryl esters
AmidationPrimary, secondary, or tertiary amides
Reduction6-Methoxy-2-(4-hydroxybutyl)naphthalene
Conversion to Acyl Halide6-Methoxy-2-naphthalenebutanoyl chloride
Naphthalene Ring Electrophilic HalogenationBromo- or chloro-substituted derivatives
NitrationNitro-substituted derivatives
Friedel-Crafts AcylationAcylated naphthalene core

This table illustrates the potential of this compound as a precursor for various chemical derivatives.

Investigation of its Chemical Behavior in Novel Reaction Environments

Exploring reactions in non-conventional media can unlock new reactivity, improve yields, and enhance process sustainability. The behavior of this compound in such environments is a completely unexplored field.

Ionic Liquids (ILs) , which are salts with low melting points, have emerged as green solvent alternatives. scielo.br They can act as both solvents and catalysts for various reactions. For carboxylic acids, ILs have been shown to be effective media for esterification and amidation reactions, sometimes influencing the chemical equilibrium to favor product formation. scielo.brresearchgate.net Furthermore, ILs can be designed for efficient extraction and separation of carboxylic acids from aqueous solutions, which could be relevant for downstream processing. frontiersin.orgnih.gov

Another frontier is the use of supercritical fluids , such as supercritical carbon dioxide (scCO₂). These fluids possess unique properties, being able to dissolve compounds like conventional organic solvents but with gas-like viscosities and diffusivities. While direct studies are lacking, related naphthalene-based carboxylic acids have been investigated for their solubility in scCO₂, highlighting the potential for using this technology for reactions, separations, or purification processes involving this compound.

The study of its chemical behavior in these novel environments could lead to the development of more efficient, selective, and environmentally benign synthetic and separation processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-2-naphthalenebutanoic acid, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : A common synthesis involves acetylating 6-methoxy-2-bromonaphthalene with acetyl chloride in nitrobenzene using AlCl₃ as a catalyst (50% yield), followed by oxidation with NaBrO to yield 6-methoxy-2-naphthoic acid (75% yield) . To reduce impurities, researchers should monitor reaction temperatures and catalyst ratios. Alternative routes, such as aromatic Finkelstein reactions with methyl 6-bromo-2-naphthoate followed by hydrolysis, may improve purity . Purification via recrystallization or column chromatography is recommended.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) mandate the use of PPE (gloves, protective eyewear, lab coats) to avoid skin/eye contact. Work should occur in a fume hood to prevent inhalation . Waste must be segregated and disposed of by certified hazardous waste handlers due to potential aquatic toxicity (H413) . Researchers should review SDS updates regularly, as degradation products may pose unforeseen risks .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Analytical techniques include:

  • HPLC-MS : To detect trace impurities using reversed-phase C18 columns and methanol/water gradients .
  • NMR Spectroscopy : Confirm structural assignments (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • Melting Point Analysis : Compare observed values (e.g., 270–290°C) with literature data .

Q. What are the key ecotoxicological considerations for this compound in environmental studies?

  • Methodological Answer : Chronic aquatic toxicity (Category 4, H413) necessitates strict containment to prevent environmental release . Testing should follow OECD guidelines for biodegradation and bioaccumulation. Solid-phase extraction (SPE) with HLB cartridges can quantify environmental residues in water matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 50% vs. 75%) for intermediates like 6-methoxy-2-acetonaphthone?

  • Methodological Answer : Yield discrepancies may arise from variations in catalyst activity (AlCl₃ vs. alternative Lewis acids) or oxidation conditions (NaBrO concentration, reaction time). Controlled experiments with in-situ monitoring (e.g., TLC or FTIR) can identify optimal parameters . Statistical tools like Design of Experiments (DoE) may optimize variables systematically.

Q. What strategies enhance the stability of this compound under long-term storage?

  • Methodological Answer : Degradation risks (e.g., demethylation or oxidation) require storage at –20°C in amber vials under inert gas (N₂ or Ar). Stability studies using accelerated aging (40°C/75% RH) coupled with LC-MS can identify degradation pathways . Adding antioxidants (e.g., BHT) may mitigate oxidation .

Q. How does structural modification of this compound influence its biological activity?

  • Methodological Answer : Derivatives like 6-hydroxy-2-naphthoic acid (via HBr-mediated demethylation) show enhanced antimicrobial and antioxidant properties . SAR studies should explore substitutions at the methoxy or butanoic acid positions, using assays like MIC (minimum inhibitory concentration) or DPPH radical scavenging .

Q. What advanced analytical methods are suitable for detecting this compound in complex biological matrices?

  • Methodological Answer : For low-concentration detection:

  • LC-MS/MS : Employ MRM (multiple reaction monitoring) modes with stable isotope-labeled internal standards (e.g., deuterated analogs) .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isobaric interferences in metabolomic studies.
  • Derivatization : Enhance sensitivity via esterification or silylation for GC-MS analysis .

Q. What mechanisms underlie the compound’s potential therapeutic effects, and how can researchers design targeted assays?

  • Methodological Answer : Hypothesized targets include cyclooxygenase (COX) enzymes or nuclear receptors. Assays could involve:

  • Enzyme Inhibition : Measure IC₅₀ values using recombinant COX-1/COX-2 .
  • Cell-Based Models : Test anti-inflammatory activity in macrophage lines (e.g., RAW 264.7) via TNF-α/IL-6 ELISA.
  • Molecular Docking : Predict binding affinities using crystallographic COX-2 structures (PDB: 5KIR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.